4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline
Overview
Description
4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline is an organic compound with the molecular formula C10H10BrFN2O3. It is a derivative of aniline, featuring bromine, fluorine, and nitro substituents on the benzene ring, along with a tetrahydrofuran-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-3-fluoroaniline to introduce the nitro group. This is followed by a substitution reaction where the tetrahydrofuran-2-yl group is introduced. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The tetrahydrofuran-2-yl group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline
- 4-Bromo-2-fluoro-6-nitroaniline
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the tetrahydrofuran-2-yl group differentiates it from other similar compounds, potentially offering unique reactivity and applications .
Properties
IUPAC Name |
4-bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O3/c11-5-4-6(14(15)16)10(13)8(9(5)12)7-2-1-3-17-7/h4,7H,1-3,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKAUGJSYBOLGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(C(=CC(=C2F)Br)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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